4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol
Overview
Description
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves the reaction of 6,7-dimethoxyquinazoline with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the methoxy group by the phenol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. Additionally, it may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has similar structural features and pharmacological activities.
2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)aniline: Another quinazoline derivative with comparable properties.
Uniqueness
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3 |
InChI Key |
UPMFOGCXEOLUAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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